

Application Notes and Protocols for Cys-CD36(139-155) in Binding Assays

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Compound of Interest

Compound Name: CD36 Peptide P (139-155), Cys conjugated

Cat. No.: B12368307

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Introduction

Cluster of Differentiation 36 (CD36) is a multifunctional transmembrane glycoprotein that acts as a scavenger receptor for a wide array of ligands, playing a crucial role in lipid metabolism, immune response, angiogenesis, and platelet function. The peptide Cys-CD36(139-155) represents a key sequence within a significant ligand-binding region of the extracellular domain of CD36. This region is implicated in the binding of several important physiological and pathological ligands, including thrombospondin (TSP), oxidized low-density lipoprotein (oxLDL), and the malarial parasite *Plasmodium falciparum*.^{[1][2][3][4][5]} The inclusion of a terminal cysteine residue provides a versatile reactive handle for conjugation to reporter molecules or immobilization onto solid surfaces, making Cys-CD36(139-155) a valuable tool for various binding assays.

These application notes provide detailed protocols for utilizing Cys-CD36(139-155) in competitive and direct binding assays to screen for and characterize novel ligands or inhibitors targeting this critical interaction domain of the CD36 receptor.

Quantitative Data Summary

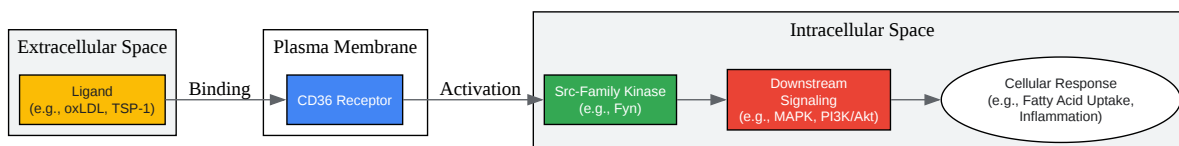
The following table summarizes key quantitative data for the CD36(139-155) peptide in binding assays. It is important to note that the solubility of this peptide can be limited at higher

concentrations.

Parameter	Ligand/System	Value	Assay Type	Reference
IC50	Recombinant C1-2 domain of P. falciparum PfEMP1	~2 μ M	Competitive Binding Assay	[1]
IC50	Malayan Camp (MC R+) strain P. falciparum PfEMP1	~5 μ M	Competitive Binding Assay	[1]
Solubility Limit	In aqueous buffer	>50-100 μ M	Solubility Assessment	[1]

Signaling Pathways Involving CD36

Ligand binding to the full-length CD36 receptor can initiate a variety of intracellular signaling cascades. While the Cys-CD36(139-155) peptide represents only a fragment of the receptor and is unlikely to trigger the full signaling response on its own, understanding the broader context of CD36 signaling is crucial for interpreting binding data. CD36 activation is known to involve the recruitment of Src-family kinases such as Fyn, Lyn, and Yes, leading to downstream signaling events that can influence cellular processes like fatty acid uptake, inflammation, and apoptosis.[6] For instance, in response to fatty acids, CD36 can initiate a signaling cascade involving the PI3K/Akt pathway, which is essential for the translocation of CD36 to the plasma membrane, thereby increasing fatty acid uptake.[7]



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Overview of a general CD36 signaling pathway.

Experimental Protocols

Protocol 1: Competitive Solid-Phase Binding Assay

This protocol is designed to identify and characterize compounds that compete with a known, labeled ligand for binding to immobilized Cys-CD36(139-155). This method is adapted from solid-phase binding assays developed for similar CD36-derived peptides.

Materials:

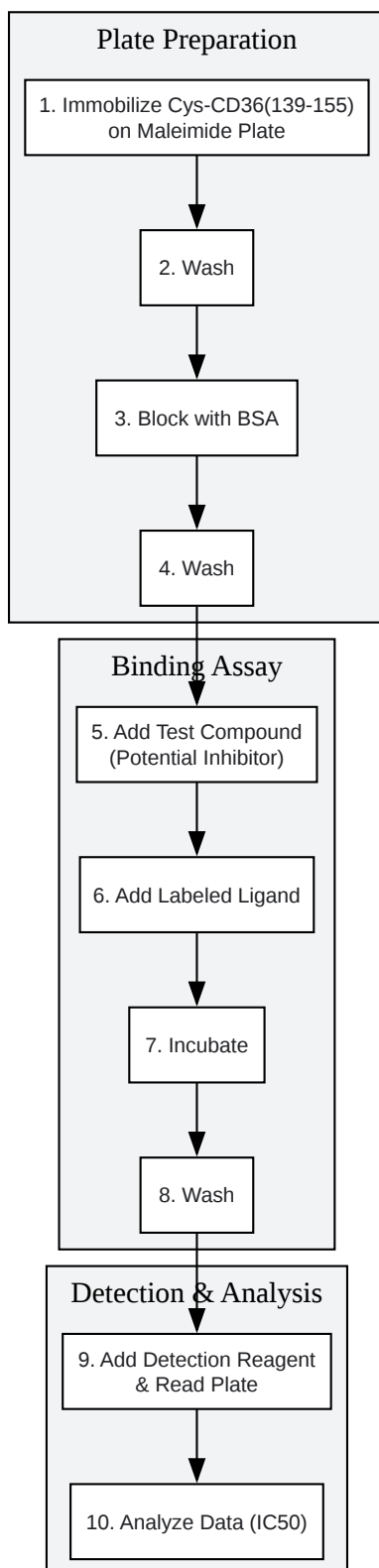
- Cys-CD36(139-155) peptide
- Maleimide-activated 96-well plates
- Labeled ligand (e.g., biotinylated or fluorescently tagged thrombospondin or a relevant protein domain)
- Test compounds (potential inhibitors)
- Binding Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Detection reagent (e.g., Streptavidin-HRP and substrate for biotinylated ligand, or a fluorescence plate reader for fluorescently tagged ligand)
- Plate shaker
- Microplate reader

Procedure:

- Peptide Immobilization:
 - Dissolve Cys-CD36(139-155) in an appropriate buffer (e.g., PBS, pH 7.2-7.5) to a final concentration of 10-20 µg/mL.

- Add 100 μ L of the peptide solution to each well of a maleimide-activated 96-well plate.
- Incubate overnight at 4°C or for 2-4 hours at room temperature with gentle agitation to allow for covalent coupling of the cysteine residue to the maleimide group.
- Wash the wells three times with 200 μ L of Wash Buffer to remove unbound peptide.
- Block any remaining active sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
- Wash the wells three times with 200 μ L of Wash Buffer.
- Competitive Binding:
 - Prepare serial dilutions of the test compounds in Binding Buffer.
 - Prepare a solution of the labeled ligand in Binding Buffer at a concentration previously determined to give a robust signal (typically in the low nanomolar to micromolar range).
 - To each well, add 50 μ L of the test compound dilution (or Binding Buffer for control wells).
 - Add 50 μ L of the labeled ligand solution to all wells.
 - Incubate for 1-3 hours at room temperature with gentle agitation.
- Detection:
 - Wash the wells three times with 200 μ L of Wash Buffer to remove unbound ligand and test compounds.
 - If using a biotinylated ligand, add 100 μ L of Streptavidin-HRP solution (diluted according to the manufacturer's instructions in Binding Buffer) and incubate for 1 hour at room temperature. Wash three times with Wash Buffer. Add 100 μ L of HRP substrate and measure the absorbance at the appropriate wavelength.
 - If using a fluorescently labeled ligand, add 100 μ L of Binding Buffer to each well and measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.

- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells (no test compound).
 - Plot the percentage of inhibition against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.



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